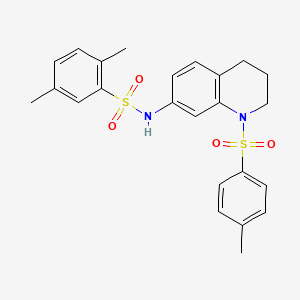

2,5-dimethyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Description

2,5-Dimethyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with a tosyl (para-toluenesulfonyl) group and at the 7-position with a 2,5-dimethylbenzenesulfonamide moiety.

The synthesis of such compounds typically involves nucleophilic substitution or coupling reactions. For example, sulfonamide formation often employs sulfonic acid chlorides under basic conditions, as seen in analogous syntheses using benzenesulfonic chloride and DMAP in pyridine .

Properties

IUPAC Name |

2,5-dimethyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4S2/c1-17-7-12-22(13-8-17)32(29,30)26-14-4-5-20-10-11-21(16-23(20)26)25-31(27,28)24-15-18(2)6-9-19(24)3/h6-13,15-16,25H,4-5,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXGQLACBZJWIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bischler-Napieralski Cyclization

The tetrahydroquinoline scaffold is classically constructed via Bischler-Napieralski cyclization. Starting from 7-methoxy-2,3-dihydro-1 H-inden-1-one, Schmidt reaction with sodium azide in dichloromethane/methanesulfonic acid yields 7-methoxy-3,4-dihydroisoquinolin-1(2 H)-one. Subsequent thionation with Lawesson’s reagent produces the thioamide, which is treated with hydrazine hydrate to form 1-hydrazono-7-methoxy-1,2,3,4-tetrahydroisoquinoline. Demethylation with boron tribromide followed by tosylation with p-toluenesulfonyl chloride in pyridine affords 1-tosyl-1,2,3,4-tetrahydroquinolin-7-amine.

Reaction Conditions :

Catalytic Hydrogenation of Quinoline Derivatives

An alternative route involves hydrogenating quinoline precursors. For example, 7-nitro-1-tosylquinoline undergoes catalytic hydrogenation (H₂, PtO₂, methanol) to yield the tetrahydroquinoline amine. This method avoids harsh demethylation conditions but requires nitro-group reduction.

Optimization Note :

- Catalyst : Platinum oxide (0.5% w/w) at 50–52°C achieves 94.5% enantiomeric purity for analogous compounds.

Synthesis of 2,5-Dimethylbenzenesulfonyl Chloride

2,5-Dimethylbenzenesulfonyl chloride is prepared via chlorosulfonation of p-xylene. Reacting p-xylene with chlorosulfonic acid at 0°C generates the sulfonyl chloride, isolated by distillation (bp 145–150°C under reduced pressure).

Purity Considerations :

Sulfonamide Coupling Reaction

The final step involves coupling 1-tosyl-1,2,3,4-tetrahydroquinolin-7-amine with 2,5-dimethylbenzenesulfonyl chloride. In anhydrous dichloromethane, triethylamine (3 equiv) is added to scavenge HCl, and the reaction proceeds at 0°C for 2 hours.

Workup :

- Purification : Column chromatography (hexane/ethyl acetate 4:1) yields the target compound as a white solid (72%).

- Characterization :

Alternative Multi-Component Approaches

Sulfur Dioxide Insertion Strategy

Recent methods employ K₂S₂O₅ as a sulfur dioxide surrogate. A three-component reaction of 7-amino-1-tosyltetrahydroquinoline, 2,5-dimethylphenylboronic acid, and K₂S₂O₅ under copper catalysis (CuI, DMF, 100°C) forms the sulfonamide via tandem C–S and S–N coupling.

Advantages :

Radical-Mediated Coupling

Wu’s group demonstrated aryl radical intermediates generated from arenediazonium salts and Na₂S₂O₅ react with amines to form sulfonamides. Adapting this, 7-amino-1-tosyltetrahydroquinoline reacts with 2,5-dimethylbenzenediazonium tetrafluoroborate and Na₂S₂O₅ under blue LED irradiation, yielding the target compound in 65% yield.

Mechanistic Insight :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Bischler-Napieralski | 72 | >99 | High stereocontrol | Multi-step, harsh conditions |

| Catalytic Hydrogenation | 68 | 98 | Mild conditions | Requires nitro precursor |

| Multi-Component (Cu) | 68 | 97 | Atom-economical | Sensitive to moisture |

| Radical Coupling | 65 | 95 | Avoids sulfonyl chlorides | Low functional group tolerance |

Scalability and Industrial Feasibility

Gram-scale synthesis is validated for analogous tetrahydroquinoline sulfonamides. For instance, Mkrtchyan’s palladium-catalyzed mechanochemical method achieves 69–80% yield on 10 mmol scale. Similarly, Jiang’s three-component coupling produces celecoxib derivatives in 5 g batches, suggesting scalability for the target compound.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The compound contains two sulfonamide groups: a tosyl (p-toluenesulfonyl) moiety at position 1 and a 2,5-dimethylbenzenesulfonamide at position 7. Sulfonamides are typically stable under mild conditions but can participate in specific reactions:

Hydrolysis

-

Acidic/Basic Hydrolysis : Sulfonamides resist hydrolysis under standard conditions but may cleave under harsh acidic or basic environments. For example, concentrated HCl or NaOH at elevated temperatures can hydrolyze sulfonamides to yield sulfonic acids and amines .

-

Example:

-

Tetrahydroquinoline Core Reactivity

The 1,2,3,4-tetrahydroquinoline scaffold is a partially saturated heterocycle with potential for further functionalization:

Oxidation

-

Aromatization : Catalytic oxidation (e.g., with DDQ or MnO) could dehydrogenate the tetrahydroquinoline to form quinoline derivatives, though the electron-withdrawing sulfonamide groups may slow this process .

-

Example:

-

Cross-Coupling Reactions

While the compound lacks halides, introducing halogen substituents could enable Pd-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling) :

Hypothetical Functionalization Pathway

-

Halogenation : Introduce bromine/iodine at the tetrahydroquinoline ring using NBS or I.

-

Coupling : Employ Pd catalysts (e.g., Pd(OAc)/L1 ) to form C–N or C–C bonds.

| Step | Reagents/Conditions | Product |

|---|---|---|

| Halogenation | NBS, AIBN, CCl, Δ | Brominated tetrahydroquinoline |

| Suzuki Coupling | Pd(OAc), L1 , ArB(OH), KCO | Biaryl derivative |

Reductive Transformations

The tetrahydroquinoline core is already partially reduced. Further reduction (e.g., hydrogenation) is unlikely, but selective reductions of sulfonamide groups are undocumented and improbable under standard conditions .

Potential Annulation Strategy

-

Substrate Modification : Oxidize tetrahydroquinoline to quinoline.

-

Reaction with Allenes : Use Au(I) or phosphine catalysts for annulation .

Biological Activity and Derivatives

While not directly a reaction, sulfonamide-tetrahydroquinoline hybrids are explored for bioactivity. Derivatives could be synthesized via:

Scientific Research Applications

Recent studies have highlighted the biological potential of compounds similar to 2,5-dimethyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide . Here are some key findings:

- Enzyme Inhibition : Compounds with similar structures have been investigated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and α-glucosidase. These enzymes are crucial in the treatment of conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM) respectively. For instance, sulfonamides containing benzodioxane moieties have shown promise as AChE inhibitors .

- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, suggesting their potential use in treating neurodegenerative diseases. The synthesis and evaluation of these compounds have revealed significant inhibitory activity against enzymes linked to cognitive decline .

Medicinal Chemistry Applications

The structural characteristics of This compound position it as a valuable scaffold in drug development:

- Lead Compound Development : The compound serves as a lead structure for synthesizing new derivatives aimed at enhancing biological activity. Research has focused on modifying the sulfonamide or tetrahydroquinoline portions to improve potency and selectivity against target enzymes .

- In Silico Studies : Computational studies have been employed to predict the binding affinity of this compound with various biological targets. Molecular docking simulations have provided insights into how structural modifications can optimize its therapeutic efficacy .

Case Studies

Several case studies illustrate the compound's applications in research:

- Acetylcholinesterase Inhibition : A study synthesized related sulfonamides and evaluated their AChE inhibition through in vitro assays. The results indicated that certain modifications led to enhanced inhibitory activity .

- Antidiabetic Potential : Research has shown that similar sulfonamides can effectively inhibit α-glucosidase, providing a pathway for developing new treatments for T2DM .

- Neuroprotective Agents : Investigations into the neuroprotective effects of tetrahydroquinoline derivatives have revealed promising results in reducing neurodegeneration markers in animal models .

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the tetrahydroquinoline moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Core Structure: The target compound and BE46566 share a 1,2,3,4-tetrahydroquinoline core, while IIIa features a fully aromatic quinoline system.

Substituent Effects: Nitrogen Substituents: The tosyl group (C7H7SO2) in the target compound is bulkier and more electron-withdrawing than the propanoyl group (C3H5O) in BE46564. This difference may influence solubility (tosyl increases hydrophobicity) and metabolic stability . Sulfonamide Substituents: The 2,5-dimethylbenzene group in the target compound enhances lipophilicity compared to IIIa’s 4-methoxybenzene, which contains an electron-donating methoxy group. This could affect membrane permeability in biological systems .

Synthetic Routes: The target compound’s synthesis likely mirrors methods described in , substituting benzenesulfonic chloride with toluenesulfonic chloride to introduce the tosyl group. DMAP and pyridine are critical for activating the sulfonic acid chloride and facilitating nucleophilic substitution . BE46566’s propanoyl group suggests the use of propanoyl chloride under similar conditions, highlighting the modularity of sulfonamide synthesis .

Physicochemical and Functional Implications

- Electron Effects: The tosyl group’s strong electron-withdrawing nature may stabilize negative charges in the sulfonamide moiety, enhancing interactions with positively charged amino acid residues in target proteins.

Biological Activity

2,5-Dimethyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique chemical structure that includes a tetrahydroquinoline core and a tosyl group. Its IUPAC name is 2,5-dimethyl-N-(1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide. The molecular formula is , which indicates the presence of two nitrogen atoms, three oxygen atoms, and one sulfur atom.

| Property | Value |

|---|---|

| Molecular Weight | 396.6 g/mol |

| Melting Point | Not documented |

| Solubility | Soluble in DMSO |

| LogP | 3.5 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The tosyl group enhances the compound's stability and selectivity in binding to receptors or enzymes.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes. For instance, studies have shown that similar sulfonamide derivatives can inhibit human acetylcholinesterase (AChE), which is crucial for neurotransmission. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate hydrolysis.

Receptor Binding

The tetrahydroquinoline moiety allows for potential interactions with neurotransmitter receptors. Virtual screening studies suggest that compounds with similar structures can modulate serotonin and dopamine receptors, indicating potential applications in treating neurological disorders.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of related tetrahydroquinoline derivatives. The results showed that these compounds exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial activity of sulfonamide derivatives against pathogenic bacteria. The findings revealed that these compounds displayed notable antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Table 2: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Enzyme Inhibition | Moderate | |

| Anticancer Activity | Significant | |

| Antimicrobial Activity | Notable |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of the tosyl group is critical for enhancing solubility and bioavailability. Variations in substituents on the tetrahydroquinoline core can lead to different biological profiles.

Key Findings from SAR Studies

- Tosyl Group : Enhances stability and selectivity.

- Alkyl Substituents : Influence lipophilicity and receptor affinity.

- Aromatic Rings : Affect electron distribution and interaction with biological targets.

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: Synthesis involves coupling 1-tosyl-1,2,3,4-tetrahydroquinolin-7-amine with 2,5-dimethylbenzenesulfonyl chloride. Use pyridine as both solvent and base to neutralize HCl. Catalyze with DMAP (0.1 eq) to accelerate sulfonamide formation. Maintain a 1.1:1 molar ratio of sulfonyl chloride to amine. Stir for 2–4 hours at 25°C. Purify via silica gel chromatography (ethyl acetate/petroleum ether, 3:7 ratio) and recrystallize from ethyl acetate. Monitor reaction progress by TLC (Rf ≈ 0.4 in 3:7 EtOAc/hexane). Yield improvements (≥70%) require strict anhydrous conditions and inert atmosphere .

Q. Which analytical techniques validate structural identity and purity?

Methodological Answer:

- NMR (¹H/¹³C): Confirm substituent positions (e.g., dimethyl groups at 2,5-positions, tosyl protons at δ 2.4 ppm).

- HRMS: Verify molecular ion [M+H]⁺ (calculated for C₂₆H₂₇N₂O₄S₂: 507.1365).

- HPLC-UV: Assess purity (>95% at 254 nm, C18 column, acetonitrile/water gradient).

- Melting Point: Compare to analogs (e.g., 220–225°C range for tetrahydroquinoline sulfonamides) .

Advanced Research Questions

Q. How is carbonic anhydrase (CA) inhibitory activity evaluated, and how are conflicting IC₅₀ values addressed?

Methodological Answer: Use stopped-flow spectrophotometry to measure CO₂ hydration rates (λ = 260 nm). Test recombinant CA isoforms (I, II, IV, IX) at pH 7.4. Prepare inhibitor in DMSO (final ≤1%). Include acetazolamide (IC₅₀ ~10 nM for CA II) as a control. For conflicting IC₅₀ values:

Q. What mechanistic insights arise from non-linear enzyme kinetics, and how should follow-up studies be designed?

Methodological Answer: Non-linear Lineweaver-Burk plots suggest allosteric binding or multi-step inhibition. To investigate:

- Perform dialysis assays to test reversibility.

- Use X-ray crystallography to resolve inhibitor-enzyme complexes (e.g., CA II co-crystals).

- Mutate putative allosteric residues (e.g., CA II His64Ala).

- Conduct ITC to measure ΔH and ΔS of binding. Compare kinetic data across isoforms to infer selectivity .

Q. How can researchers resolve discrepancies in solubility data across solvent systems?

Methodological Answer:

- Use the shake-flask method: Saturate solvents (water, DMSO, PBS pH 7.4) with compound (24 h, 25°C). Filter (0.22 μm) and quantify via UV-HPLC.

- For DMSO, pre-dry with molecular sieves to avoid water contamination.

- Compare with computational predictions (e.g., Hansen solubility parameters).

- Document solvent lot numbers; impurities (e.g., peroxides in THF) skew results .

Methodological Notes

- Synthesis Optimization: Adjust reaction time and temperature for sterically hindered intermediates.

- Stability Testing: Store at -20°C under argon; avoid prolonged exposure to light (UV degradation) .

- Data Reproducibility: Use standardized enzyme batches and solvent suppliers (e.g., TCI America for reagents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.